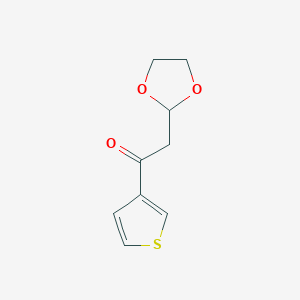

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQBYGJQOGWBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Strategic -Ketoacetal Scaffold in Heterocyclic Drug Discovery

Executive Summary

In the rapidly expanding chemical realm of heterocyclic compounds, the thiophene nucleus has established itself as a privileged pharmacophore, forming the backbone of numerous therapeutic agents[1]. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone (Molecular Formula: C9H10O3S) is a highly specialized, masked

Structural and Physicochemical Profiling

The structural architecture of 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone consists of an electron-rich thiophene ring attached at the 3-position to an ethanone (acetyl) core, where the terminal methyl group is substituted with a cyclic ethylene acetal.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |

| Molecular Formula | C9H10O3S |

| Molecular Weight | 198.24 g/mol |

| Monoisotopic Mass | 198.035 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | ~63.8 Ų |

Causality in Structural Design:

The choice of a thiophen-3-yl substituent over the more common thiophen-2-yl isomer is highly intentional in drug design. The 3-position alters the electronic distribution of the heteroaromatic ring, often rendering the adjacent carbons less susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic half-life of the downstream drug candidate[2]. Furthermore, the 1,3-dioxolane ring provides robust steric and electronic protection to the aldehyde, preventing the

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of this scaffold relies on a two-step sequence: a Claisen condensation followed by chemoselective acetalization.

-

Formylation (Claisen Condensation): 3-Acetylthiophene is reacted with ethyl formate in the presence of a strong base (e.g., Sodium Hydride). The base deprotonates the

-carbon of the ketone to form an enolate, which attacks the electrophilic carbonyl of ethyl formate, yielding the highly reactive 3-oxo-3-(thiophen-3-yl)propanal. -

Chemoselective Acetalization: The intermediate is immediately subjected to acetalization using ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)[3].

Mechanistic Causality: Why does the acetal form selectively at the aldehyde rather than the ketone? Aldehydes possess higher electrophilicity and lower steric hindrance compared to ketones. The p-TsOH protonates the formyl oxygen, facilitating nucleophilic attack by the diol[3]. The reaction is strictly equilibrium-driven; therefore, continuous removal of water via azeotropic distillation (Dean-Stark apparatus) is mandatory to overcome the entropic barrier and drive the reaction to completion[3].

Fig 1: Two-step synthesis of 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone via formylation.

Application in Drug Discovery: Divergent Heterocycle Construction

Thiophene is a privileged pharmacophore featured in over 26 FDA-approved drugs, including anti-inflammatory agents and metabolic modulators like canagliflozin[2]. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone acts as a "spring-loaded" node for combinatorial library generation.

Upon mild acidic deprotection, the latent 1,3-dicarbonyl is liberated and can be immediately trapped by various bis-nucleophiles to yield diverse heterocyclic drug fragments:

-

Hydrazines yield 3-(thiophen-3-yl)pyrazoles (common in kinase inhibitors).

-

Hydroxylamines yield 3-(thiophen-3-yl)isoxazoles.

-

Amidines/Guanidines yield 4-(thiophen-3-yl)pyrimidines.

Fig 2: Divergent synthesis of thiophene-bearing heterocycles from the masked dicarbonyl.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

-

Enolate Formation & Formylation:

-

To a flame-dried flask containing a suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, dropwise add a solution of 3-acetylthiophene (1.0 eq) and ethyl formate (1.5 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Validation Step: Quench a 0.1 mL aliquot with aqueous NH₄Cl. TLC (Hexanes/EtOAc 3:1) should show the consumption of the starting material and the appearance of a highly UV-active, polar spot (the enol form of the

-ketoaldehyde).

-

-

Acetalization:

-

Extract the bulk reaction with EtOAc, dry, and concentrate. Dissolve the crude 3-oxo-3-(thiophen-3-yl)propanal in anhydrous toluene.

-

Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq)[3].

-

-

Azeotropic Distillation:

-

Attach a Dean-Stark trap and reflux the mixture at 110 °C for 8–12 hours. The continuous removal of water is critical to drive the equilibrium toward the cyclic acetal[3].

-

-

Workup & Validation:

-

Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the p-TsOH, dry over MgSO₄, and concentrate.

-

Self-Validation (NMR): ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal methine proton (triplet, ~5.2 ppm) alongside the ethylene glycol multiplet (~3.9–4.1 ppm).

-

Protocol 2: Divergent Synthesis of 5-(Thiophen-3-yl)-1H-pyrazole

-

In Situ Deprotection:

-

Dissolve the synthesized 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone (1.0 eq) in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 2 hours.

-

-

Cyclization:

-

To the same reaction vessel, slowly add hydrazine hydrate (1.2 eq). Heat the mixture to 60 °C for 4 hours.

-

-

Workup & Validation:

-

Neutralize the mixture with 1M NaOH, extract with EtOAc, and purify via flash chromatography.

-

Self-Validation (NMR): ¹H NMR will confirm the loss of the dioxolane aliphatic signals and the emergence of two distinct pyrazole aromatic protons (~6.6 ppm and ~7.6 ppm).

-

Conclusion

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone bridges the gap between simple thiophene precursors and complex, target-specific heterocyclic drugs. By leveraging the thermodynamic control of acetalization and the bioisosteric advantages of the 3-thienyl moiety, this compound serves as an indispensable scaffold for medicinal chemists aiming to populate combinatorial libraries with high-value, drug-like candidates.

References

Molecular Architecture and Synthetic Utility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Technical Guide for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic use of masked reactive intermediates is paramount for the orthogonal synthesis of complex pharmacophores. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a highly specialized, bifunctional building block. Structurally, it consists of a thiophene-3-yl core linked to an ethanone moiety, which is terminally protected by a 1,3-dioxolane acetal. This compound serves as a stable, protected equivalent of a 1,3-dicarbonyl system, specifically designed to bypass the instability and unwanted self-condensation reactions typically associated with free malonaldehydes or

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, causality-driven guide to the physicochemical properties, self-validating synthetic protocols, and downstream applications of this critical intermediate.

Molecular Architecture & Physicochemical Profile

The utility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone stems from its precise molecular architecture. The thiophene ring provides a bioisosteric replacement for phenyl rings, often improving the metabolic stability and lipophilicity of drug candidates [1]. Meanwhile, the 1,3-dioxolane ring acts as a robust protecting group for the highly electrophilic aldehyde carbon, remaining stable under basic, nucleophilic, and reductive conditions, yet easily cleaved under mild acidic conditions.

The molecular formula

Table 1: Physicochemical and Structural Properties

| Parameter | Value | Analytical Significance |

| IUPAC Name | 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one | Standardized nomenclature for structural identification. |

| Molecular Formula | Defines the precise atomic composition and isotopic distribution. | |

| Molecular Weight | 198.24 g/mol | Essential for accurate stoichiometric calculations in bulk synthesis [1]. |

| Monoisotopic Mass | 198.03506 Da | The exact mass target for HRMS (ESI+) validation [2]. |

| H-Bond Donors | 0 | Indicates the absence of protic functional groups (e.g., -OH, -NH). |

| H-Bond Acceptors | 3 | Represents the two dioxolane oxygens and the ketone carbonyl. |

| Topological Polar Surface Area | 55.6 Ų | Predicts favorable membrane permeability in downstream drug design. |

| Rotatable Bonds | 3 | Confers structural flexibility, aiding in optimal receptor binding. |

Mechanistic Synthesis & Experimental Protocol

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone requires a precise, two-phase approach to ensure chemoselectivity. The protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to verify success at each node without requiring immediate offline chromatography.

Phase 1: Formylation of 3-Acetylthiophene

The objective is to generate the highly reactive

-

Reagent Preparation: Purge anhydrous tetrahydrofuran (THF) with nitrogen. Causality: Moisture must be rigorously excluded to prevent the hydrolysis of the sodium ethoxide base and the ethyl formate electrophile.

-

Enolate Formation: Suspend sodium ethoxide (1.2 eq) in THF and cool to 0°C. Slowly add 3-acetylthiophene (1.0 eq). Causality: The low temperature thermodynamically controls the enolization, preventing exothermic degradation and minimizing aldol self-condensation of the starting ketone.

-

Condensation: Add ethyl formate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Control (IPC) & Validation: Remove a 50

L aliquot and add a drop of 1% aqueous -

Workup: Quench with 1M HCl to pH 5 to protonate the enolate, then extract with ethyl acetate.

Phase 2: Selective Acetalization

The objective is to selectively protect the aldehyde moiety over the ketone.

-

Reaction Setup: Dissolve the crude intermediate in anhydrous toluene to achieve a 0.2 M concentration.

-

Catalysis: Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110°C for 4-6 hours. Causality: Toluene forms an azeotrope with water. By physically removing the byproduct water via the trap, Le Chatelier's principle drives the equilibrium entirely toward the dioxolane product. The aldehyde is selectively protected because it is significantly more electrophilic and less sterically hindered than the ketone adjacent to the bulky thiophene ring.

-

In-Process Control (IPC) & Validation: Monitor the volume of water collected in the Dean-Stark trap. Validation: The collection of exactly 1.0 molar equivalent of water mathematically validates the completion of the condensation.

-

Workup: Quench the pTSA with saturated aqueous

prior to concentration. Causality: Neutralization is critical; concentrating the mixture in the presence of acid will trigger the reverse hydrolysis reaction.

Fig 1: Two-step self-validating synthetic workflow for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized batch, the following analytical signatures must be verified:

-

Infrared (IR) Spectroscopy: The complete disappearance of the aldehyde

stretch (~1720 -

H NMR (400 MHz,

Strategic Applications in Medicinal Chemistry

Thiophene-substituted 1,3-dicarbonyl equivalents are highly valued in medicinal chemistry as foundational building blocks for synthesizing bioactive heterocycles, including antimicrobial, anti-inflammatory, and targeted oncology agents [1]. Similar to commercially available building blocks like ethyl 3-oxo-3-(thiophen-3-yl)propanoate [3], this dioxolane-protected compound enables orthogonal reactivity.

By masking the aldehyde, the ketone can be subjected to nucleophilic attacks (e.g., Grignard additions) or reductive aminations without cross-reactivity. Once the desired modification is complete, the acetal is easily deprotected under mild acidic conditions (e.g., 1M HCl in THF) to reveal the aldehyde for subsequent cyclization into pyrazoles, isoxazoles, or pyrimidines.

Fig 2: Downstream application pathway for synthesizing thiophene-bearing heterocycles.

References

- Ethyl 3-oxo-3-(thiophen-2-yl)

- C9H10O3S - Explore - PubChemLite. PubChemLite, University of Luxembourg.

- ethyl 3-oxo-3-(thiophen-3-yl)

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone CAS number and registry data

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: The landscape of medicinal chemistry and materials science is perpetually expanding, driven by the synthesis and characterization of novel molecular entities. This guide focuses on the compound 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, a molecule of significant interest due to its unique combination of a thiophene core, a ketone linker, and a protected aldehyde in the form of a dioxolane ring. While a specific CAS Number for this compound is not readily found in public databases, indicating its novelty, this document serves as a comprehensive technical resource for researchers engaged in its synthesis, characterization, and exploration of its potential applications. The insights provided herein are grounded in established chemical principles and data from structurally related compounds.

Molecular Overview and Strategic Importance

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a heterocyclic compound featuring a thiophene ring acylated at the 3-position. The acyl group is a protected β-ketoaldehyde, with the aldehyde functionality masked as a 1,3-dioxolane. This structural arrangement offers a versatile platform for further chemical modifications, making it a valuable building block in organic synthesis.

The strategic importance of this molecule lies in the chemical reactivity of its constituent parts:

-

Thiophene Ring: A common scaffold in pharmaceuticals, known for its electronic properties and ability to engage in various biological interactions.

-

Ketone Group: A versatile functional group that can undergo a wide range of reactions, including reductions, additions, and condensations.

-

Dioxolane Group: A stable protecting group for aldehydes, which can be selectively removed under acidic conditions to reveal the reactive aldehyde.

This combination allows for a stepwise and regioselective chemical manipulation, a crucial aspect in the synthesis of complex target molecules in drug discovery and materials science.

Physicochemical and Registry Data

While a specific CAS number for the target compound is not available, we can predict its properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₀O₃S | Based on the chemical structure. |

| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar compounds like 2-(2-Thienyl)-1,3-dioxolane which is a liquid.[1] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Insoluble in water. | General solubility characteristics of similar organic molecules. |

| CAS Number | Not assigned or not publicly available. | Exhaustive searches of chemical databases did not yield a specific CAS number for this structure. |

Proposed Synthesis Pathway

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone can be approached through several synthetic strategies. A plausible and efficient method involves the acylation of a suitable thiophene precursor with a dioxolane-containing acylating agent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the thiophene ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation or a related coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines a potential synthetic route. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Step 1: Preparation of 2-(1,3-Dioxolan-2-yl)acetyl chloride

-

Reaction: Start with 2-(1,3-dioxolan-2-yl)acetic acid. Convert the carboxylic acid to the acid chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Rationale: Oxalyl chloride is often preferred as it produces gaseous byproducts (CO, CO₂, HCl), simplifying the workup. The reaction is typically run at low temperatures (0 °C) and then allowed to warm to room temperature.

-

Purification: The resulting acid chloride is often used directly in the next step after removal of the solvent and excess reagent under reduced pressure, as it can be sensitive to moisture.

Step 2: Friedel-Crafts Acylation of Thiophene

-

Reaction: To a solution of thiophene in an appropriate solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C. Then, add the freshly prepared 2-(1,3-dioxolan-2-yl)acetyl chloride dropwise.

-

Rationale: Acylation of thiophene is a well-established reaction.[2] However, acylation of unsubstituted thiophene typically occurs at the 2-position. To achieve 3-substitution, a blocking group strategy or the use of a 3-substituted thiophene starting material in a different reaction (e.g., a cross-coupling) would be necessary. For the purpose of this guide, we will consider an alternative coupling approach for regioselectivity.

Alternative Protocol: Synthesis via Grignard Reagent

A more regioselective synthesis would involve the use of a 3-substituted thiophene.

Step 1: Preparation of Thiophen-3-ylmagnesium bromide

-

Reaction: React 3-bromothiophene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.

-

Rationale: This is a standard method for preparing Grignard reagents from aryl halides. The inert atmosphere is crucial to prevent quenching of the highly reactive organometallic species by oxygen or moisture.

Step 2: Acylation of the Grignard Reagent

-

Reaction: React the freshly prepared thiophen-3-ylmagnesium bromide with 2-(1,3-dioxolan-2-yl)acetonitrile. The reaction is then quenched with an aqueous acid solution.

-

Rationale: The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a classic method for the synthesis of ketones. This approach provides excellent regiocontrol, ensuring the formation of the 3-substituted product.

-

Purification: The crude product would be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known spectral characteristics of thiophene, ketone, and dioxolane moieties. These predictions provide a benchmark for the empirical characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 8.2 | m | 3H | Thiophene protons | The protons on the thiophene ring will appear in the aromatic region. The specific splitting pattern will depend on the substitution at the 3-position. |

| ~5.0 | t | 1H | Acetal CH | The proton of the C-H group of the dioxolane ring, adjacent to two oxygens, will be significantly downfield. |

| ~4.0 | m | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene glycol unit in the dioxolane ring. |

| ~3.0 | d | 2H | -CO-CH₂- | The methylene protons adjacent to the carbonyl group and the dioxolane ring. They will be split by the acetal proton. |

¹³C NMR (Carbon Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190-200 | C=O | The carbonyl carbon of the ketone will be in the characteristic downfield region. |

| ~120-140 | Thiophene carbons | The sp² hybridized carbons of the thiophene ring. |

| ~100-105 | Acetal carbon | The carbon of the dioxolane ring bonded to two oxygens. |

| ~65 | -O-CH₂-CH₂-O- | The carbons of the ethylene glycol unit in the dioxolane ring. |

| ~45-50 | -CO-CH₂- | The methylene carbon adjacent to the carbonyl group. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| ~3100 | C-H stretch (thiophene) | Aromatic C-H stretching. |

| ~2900 | C-H stretch (aliphatic) | Aliphatic C-H stretching from the methylene and dioxolane groups. |

| ~1680 | C=O stretch (ketone) | Strong absorption characteristic of an aryl ketone. |

| ~1100-1200 | C-O-C stretch (dioxolane) | Strong C-O stretching bands from the acetal group. |

MS (Mass Spectrometry)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of the dioxolane moiety or cleavage adjacent to the carbonyl group.

Potential Applications in Research and Drug Development

The unique structural features of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone make it a promising candidate for various applications, particularly in the synthesis of bioactive molecules.

As a Versatile Building Block

This compound serves as a trifunctional building block. The thiophene ring, the ketone, and the protected aldehyde can be addressed with different chemical reagents in a controlled manner. For instance, the ketone can be reduced or used in olefination reactions, while the dioxolane can be deprotected to reveal the aldehyde for subsequent reactions like reductive amination or Wittig reactions. This versatility is highly valuable in the construction of complex molecular architectures.[3]

In Kinase Inhibitor Synthesis

The thiophene scaffold is present in numerous kinase inhibitors used in cancer therapy. The ketone and the latent aldehyde in the target molecule can be used to build out the rest of the pharmacophore, attaching other necessary recognition motifs. For example, the ketone could be a site for building a hinge-binding motif, a common feature in kinase inhibitors.[4]

Caption: Synthetic utility of the target molecule.

Conclusion

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone represents a novel and synthetically attractive building block. While its empirical data is not yet widely published, this guide provides a solid theoretical and practical foundation for its synthesis and characterization. The predictive spectroscopic data, coupled with a detailed synthetic protocol, should empower researchers to confidently approach the study of this molecule. Its potential as a precursor to complex heterocyclic systems, particularly in the realm of medicinal chemistry, warrants further investigation.

References

-

PubChem. 2-(3-Thienyl)-1,3-dioxolane. [Link]

-

PrepChem.com. Synthesis of 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane. [Link]

-

AA Blocks. 1-(Thiophen-2-yl)ethanone. [Link]

-

PMC. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

-

ResearchGate. 2-(1,3-Dioxolan-2-yl)phenol. [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)phenol. [Link]

Sources

Handling Thiophene-Dioxolane Derivatives: A Mechanistic and Safety Guide

As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to capture the complex, synergistic risks inherent to bifunctional heterocycles. Thiophene-dioxolane derivatives—such as 2-(2-thienyl)-1,3-dioxolane—occupy a privileged space in synthetic organic chemistry, serving as critical building blocks for novel pharmaceuticals and organic electronics[1].

However, handling these compounds requires moving beyond a mere compliance checklist. To work safely with these derivatives, researchers must understand the chemical causality behind their hazards: the severe bioactivation potential of the thiophene ring combined with the chemical instability of the 1,3-dioxolane moiety. This whitepaper deconstructs the core safety profile of thiophene-dioxolane derivatives and provides self-validating protocols for their management.

Physicochemical Profiling & Hazard Implications

Understanding the physical properties of a compound is the first step in predicting its behavior in the fume hood. Table 1 summarizes the quantitative data for a representative derivative, 2-(2-Thienyl)-1,3-dioxolane, and translates these metrics into actionable safety implications.

Table 1: Physicochemical Profile of 2-(2-Thienyl)-1,3-dioxolane

| Parameter | Quantitative Value | Mechanistic & Safety Implication |

| CAS Number | 58268-08-9 | Identifier for regulatory and inventory tracking[1]. |

| Boiling Point | 111 °C at 15 mmHg | High boiling point at STP; requires vacuum distillation. Heating under vacuum increases the risk of concentrating explosive peroxides[1],[2]. |

| Density | 1.25 g/cm³ | Denser than water. Unlike common ethers (e.g., diethyl ether), this compound will form the bottom layer in aqueous biphasic extractions[1],[2]. |

| Refractive Index | n20D 1.553 | Critical metric for assessing purity before initiating sensitive organometallic cross-coupling reactions[1],[2]. |

| Flash Point | 102.2 °C | Combustible liquid. Requires handling away from open flames, sparks, and static discharge[2]. |

Mechanistic Toxicology: The Thiophene Moiety

The thiophene ring is a well-documented structural alert in medicinal chemistry and toxicology[3]. While it is a valuable bioisostere for benzene, its inclusion introduces severe biological hazards if inhaled or absorbed through the skin.

The Causality of Toxicity: When thiophene derivatives enter the bloodstream, they are metabolized by Cytochrome P450 (CYP450) enzymes in the liver. CYP450 catalyzes the bioactivation of the thiophene ring via two competing pathways: S-oxidation and epoxidation[4]. Both metabolic routes transform the relatively stable thiophene ring into highly reactive, electrophilic intermediates (thiophene S-oxides and thiophene epoxides)[3],[4]. These reactive metabolites rapidly form covalent bonds with cellular macromolecules, leading to severe drug-induced hepatotoxicity and nephrotoxicity[3],[4].

CYP450-mediated bioactivation pathway of thiophene rings.

Chemical Instability: The Dioxolane Moiety

While the thiophene ring dictates the biological hazard, the 1,3-dioxolane ring dictates the physical hazard. Dioxolane is a cyclic ether that is highly prone to auto-oxidation[5].

The Causality of Instability: Upon prolonged exposure to atmospheric oxygen and ambient light, the alpha-hydrogens adjacent to the oxygen atoms in the dioxolane ring are abstracted via a radical mechanism. This leads to the formation of explosive hydroperoxides[5]. If a peroxide-laden batch of a thiophene-dioxolane derivative is subjected to concentration via rotary evaporation or distillation, the peroxides can detonate with lethal force[5],[6].

Logical workflow for dioxolane peroxide monitoring and quenching.

Self-Validating Experimental Protocols

To mitigate the dual hazards of bioactivation and auto-oxidation, laboratory workflows must be designed as self-validating systems—meaning the protocol inherently proves its own success before the researcher proceeds.

Protocol A: Peroxide Monitoring and Chemical Quenching

Causality: Because dioxolanes form peroxides continuously when exposed to air, chronological tracking (dating the bottle) is insufficient. Empirical chemical testing is mandatory[5],[6].

-

Visual Inspection: Before opening the container, inspect the liquid under a flashlight. If viscous layers or crystalline solids are visible around the cap or in the liquid, do not touch the bottle . These are shock-sensitive peroxide crystals. Evacuate the hood and call Environmental Health and Safety (EHS)[6].

-

Empirical Testing: If the liquid is clear, extract 1 mL using a clean glass pipette. Apply 1 drop to a commercial peroxide test strip (e.g., Quantofix). Wait 15 seconds and compare the color to the scale.

-

Quenching Reaction: If peroxides are between 20 ppm and 100 ppm, add 10 mL of a freshly prepared 10% (w/v) Iron(II) sulfate (FeSO₄) aqueous solution per 100 mL of the thiophene-dioxolane derivative. Stir vigorously for 30 minutes. The Fe(II) reduces the hydroperoxides to harmless alcohols while oxidizing to Fe(III).

-

System Validation (Re-test): Stop stirring, allow the phases to separate (remember, the thiophene-dioxolane will be the bottom layer), and re-test the organic layer with a new peroxide strip. The protocol is only validated when the strip reads < 2 ppm.

Protocol B: Safe Handling and Disposal Workflow

Causality: Thiophene derivatives are potent environmental toxins, and unquenched dioxolane waste can react violently with heavy metals often found in mixed organic waste streams[6].

-

Environmental Isolation: Always handle the compound inside a certified chemical fume hood to prevent inhalation of hepatotoxic vapors. Wear chemical-impermeable gloves (polyvinyl alcohol is preferred, as ethers rapidly permeate standard nitrile)[6].

-

Waste Segregation: Collect thiophene-dioxolane waste in a dedicated, grounded, high-density polyethylene (HDPE) container. Never mix this waste with acidic solutions or heavy metal waste, which can catalyze sudden peroxide decomposition[6].

-

Headspace Management: Fill the waste container to a maximum of 80% capacity. The 20% headspace is critical to accommodate outgassing and prevent pressure-induced rupture[6].

-

System Validation (EHS Handoff): Prior to requesting an EHS waste pickup, the laboratory must perform a final peroxide test on the waste container. Attach a tag explicitly stating: "Peroxide-Forming Heterocyclic Waste: Tested at <20 ppm on [Date]."

References[5] Properties, Uses and Safety of Dioxolane - slchemtech.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1080GBT0RtWZsPDcQJan9ToAjapiMn0Ucxacji_P4KqY7xqBLQ-ygLPt9WA8-EwhaydQ9Ii_9nMYrRJz2KLkRFZkJPRW02FzqYaAvvDxQ7ObkNx2V4L7Ai510JduGYu_Y68yuWgRred1EbI6-OzjotUXxi6W1EJqY_KqRDMZGkDMMnjJpvw=[3] Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfuZDuEcrqUHNTYn6G1me7KCCbr8xZmWmqT-3aI5IFVS3BRIdBooi_GcyKFB3YYebNLGO7PrdjY6iTpQGEiIRzq3oPeyzHdda-VcdIPwaB5KAeouOLBsMJSODgN_pWJPT1OMCvg==[4] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWXibUnDwbxHfqEqqdNSxmPTJA32Tp-FF6h3oN4QPE7ZQ9VSkBWoW-V6U5NUBFw9GXHQbCU9R3ukGj9QDZPXybuETkYQY5AP6Fy729KxjLjmEkg17uCLRYD9aSMWdQWpr5WjV2cPAalY1di6halK9rsdfDMPdJmtr3NVbQ3axrfJKWiQxVfteYF9TzGnWPt48qlE0XG9lK5JtC-cRm4r-A9EL7hssNXJRTeEiAAo-P0reF1zJb7q1mvIYVyyWNp7IWHbCBc7Lhp7NxwIHAaW2A5P2qOW-n4E637g==[6] Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals - benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihxLBuvDLMMc0V8T-b2wNX8gTygHXph9UZRe2_8PdHUdTEdMALC6oqK3cH1tuFiLH2gSwZCPMU4YU42_Ta9o2j92eHhc94jqaDeQvMaNYavNV8a5ppz0BcRJSx_CGQBL39B_17ZYszb6DAcu9v5fShz7djLD-GcMVDsioNqh4AZVr9OLjGjUv68rBFxsGlzuY2xhadP6bQAuKDOrOmokM2pbjMh5m-S-izfYm6E5Z4It8WIR4926W[1] 2-(2-Thienyl)-1,3-dioxolane - chemimpex.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyRS_1TmwRXPxrF13mO6Vq0-uuQsUxy8XjPHr_bk2F7-oR0OGYR0NglCnhdmF-MWIE8nA6NZsJ4Y5PcUhxuWNw4rYmVU3cwnZcj3-Zl8esaNoBcGcOWZ_dSIagu6RmxMXOtsY=[2] 2-(2-Thienyl)-13-Dioxolane 97.0%(GC) - pure-synth.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXAw1iGTcD8Cq0BKdXrzrbftS6vKElPh54rhBH_zYbf8FO5TT-R8wjnIKWUKTnz_9DnyVTLEQ0HCBDXmRr9HQAr8VLzs253HVArh3TEPSgwENItKGyHDlWIaaJvq87MQoxczHIzaTB3kk7iF4RinC69P1bFdEDuhsxllrPlv5v6ay0nVzoeh4d

Sources

Solubility profile of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone in organic solvents

Executive Summary & Compound Identity

This technical guide details the solubility profile of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone , a critical bifunctional intermediate containing a lipophilic thiophene core and an acid-labile dioxolane protecting group.[1][2]

Effective handling of this compound requires balancing its lipophilicity with its sensitivity to acidic hydrolysis.[1][2] This guide provides a tiered solvent selection strategy, stability warnings, and a validated protocol for solubility determination.[1][2]

Physicochemical Identity

| Property | Value (Calculated/Estimated) | Structural Implication |

| Molecular Formula | C₉H₁₀O₃S | Thiophene core + Masked dicarbonyl side chain |

| Molecular Weight | 198.24 g/mol | Low MW, likely amenable to high-throughput screening |

| LogP (Predicted) | 1.5 – 2.1 | Moderately lipophilic; prefers organic phases |

| H-Bond Acceptors | 3 (Ketone O, 2x Acetal O) | Good solubility in protic solvents (Alcohols) |

| H-Bond Donors | 0 | No self-association; lower MP expected |

| Rotatable Bonds | 3 | Flexible alkyl linker aids solvation |

Solubility Profile & Solvent Compatibility

The solubility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is governed by the competition between the hydrophobic thiophene ring and the polar aprotic dioxolane/ketone moieties.[1][2]

Tier 1: Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for reaction media, stock solution preparation, and liquid-liquid extraction.[1][2]

-

Dichloromethane (DCM) & Chloroform:

-

Tetrahydrofuran (THF) & 2-MeTHF:

-

Ethyl Acetate (EtOAc):

Tier 2: Functional Solvents (Moderate Solubility / Specific Use)

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Polar Aprotic (DMSO, DMF, NMP):

-

Toluene:

Tier 3: Anti-Solvents (Low Solubility < 1 mg/mL)[1][2]

-

Aliphatic Hydrocarbons (Pentane, Hexane, Heptane, Cyclohexane):

-

Water:

Critical Stability Warning: Acetal Hydrolysis

The 1,3-dioxolane moiety is a protecting group for an aldehyde.[1][2] It is stable to bases and nucleophiles but highly labile in acidic aqueous environments .[1][2]

-

Reaction: Hydrolysis yields 3-(thiophen-3-yl)-3-oxopropanal , which may polymerize or degrade.[1][2]

-

Precaution: Ensure all halogenated solvents (DCM, CDCl₃) are neutralized (pass through basic alumina) to remove traces of HCl before dissolving the compound for storage or NMR.[2]

Experimental Protocol: Thermodynamic Solubility Assessment

Do not rely on visual estimation alone.[1][2] Use this gravimetric "Shake-Flask" protocol for accurate data.

Workflow Diagram

Figure 1: Gravimetric Shake-Flask Workflow for determining thermodynamic solubility.[1][2]

Step-by-Step Methodology

-

Preparation: Weigh approx. 50 mg of the solid into a clear HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.

-

Observation:

-

Saturation: If solid persists after 1 mL, add excess solid to ensure saturation, stir for 24 hours.

-

Quantification: Filter the saturated solution (PTFE filter), evaporate a known volume of filtrate, and weigh the residue.

Purification Strategy (Recrystallization)

Based on the solubility profile, the following solvent systems are recommended for purification:

| Method | Solvent System | Procedure |

| Recrystallization | EtOAc / Heptane | Dissolve in min.[1][2] hot EtOAc; add Heptane dropwise until cloudy; cool to 4°C. |

| Recrystallization | EtOH / Water | Dissolve in warm Ethanol; add Water until turbid. (Ensure water is neutral pH).[1][2] |

| Flash Column | Hexane / EtOAc | Compound typically elutes at 20-40% EtOAc gradient.[1][2] |

References

-

BenchChem. Physicochemical properties of thiophene derivatives. (General thiophene solubility data). Link[1][2]

-

PubChem. Compound Summary: 2-(3-Thienyl)-1,3-dioxolane (Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2] (Stability of 1,3-dioxolanes).[1][2] Wiley-Interscience.[1][2]

-

ChemScene. 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone (Structural Analog).Link[1][2]

Sources

- 1. 2-(Thiophen-2-yl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]

- 2. 2-(3-Thienyl)-1,3-dioxolane | C7H8O2S | CID 315630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

Stability and Synthetic Utility of Dioxolane Protecting Groups in Thiophene Chemistry

Topic: Stability of Dioxolane Protecting Groups in Thiophene Compounds Content Type: In-Depth Technical Guide

Executive Summary

In the structural optimization of thiophene-based pharmacophores and organic semiconductors, the 1,3-dioxolane group serves as a critical "mask" for electrophilic aldehydes and ketones. Its utility is defined by a distinct stability profile: absolute resistance to strong bases and nucleophiles (enabling organolithium chemistry) contrasted with high lability under acidic conditions .

For the thiophene chemist, the standard benzaldehyde-acetal rules do not apply. The electron-rich nature of the thiophene ring significantly accelerates acid-catalyzed hydrolysis while simultaneously introducing risks of acid-mediated polymerization. This guide details the mechanistic underpinnings of this instability, provides validated protocols for orthogonal functionalization, and outlines "thiophene-safe" deprotection strategies.

Part 1: Mechanistic Foundations

The "Thienyl Effect" on Hydrolysis Kinetics

The stability of a dioxolane is dictated by the stability of the oxocarbenium ion intermediate formed during acid hydrolysis. Unlike phenyl rings, the thiophene ring is excessively electron-rich (π-excessive).

-

Formation (Thermodynamics): Thiophene-2-carbaldehyde is less electrophilic than benzaldehyde due to the strong resonance donation of the sulfur lone pair. Consequently, driving the protection reaction to completion often requires more vigorous water removal (Dean-Stark or chemical desiccants).

-

Hydrolysis (Kinetics): Once formed, the 2-(2-thienyl)-1,3-dioxolane is significantly more labile than its phenyl analog. The sulfur atom stabilizes the cationic transition state via resonance, lowering the activation energy for ring opening.

Critical Distinction:

-

2-Thienyl Dioxolanes: Highly acid-sensitive (Fast hydrolysis).

-

3-Thienyl Dioxolanes: Moderately acid-sensitive (Slower hydrolysis than 2-thienyl due to reduced resonance stabilization).

Visualizing the Electronic Interplay

The following diagram illustrates the resonance stabilization that accelerates hydrolysis and the orthogonal stability during lithiation.

Caption: Divergent reactivity pathways: Sulfur-assisted resonance accelerates acid hydrolysis, while the ring remains inert to strong bases, enabling lithiation.

Part 2: Chemical Stability Profile

The following matrix summarizes the compatibility of 2-(2-thienyl)-1,3-dioxolane with common synthetic reagents.

| Condition Class | Reagent Examples | Stability | Notes & Causality |

| Aqueous Acid | HCl, H₂SO₄, AcOH | Low | Hydrolyzes rapidly. Strong acids may cause ring polymerization (tarring). |

| Lewis Acids | BF₃·OEt₂, TiCl₄ | Low/Med | Can trigger transacetalization or polymerization. Thiophene sulfur may coordinate Lewis acids, requiring excess reagent. |

| Bases | NaOH, K₂CO₃, NaH | High | Completely stable. No mechanism for nucleophilic attack on the acetal carbon. |

| Organometallics | n-BuLi, Grignards, LDA | High | Key Utility. Allows lithiation at C5 (or C3/C4) without affecting the aldehyde mask. |

| Reductants | LiAlH₄, NaBH₄, H₂/Pd | High | Stable to hydride reduction and catalytic hydrogenation (unless benzylic C-O hydrogenolysis conditions are forced). |

| Oxidants | KMnO₄, PCC, mCPBA | Variable | Thiophene ring is susceptible to S-oxidation (thiophene-S-oxide) or ring opening before the dioxolane reacts. |

Part 3: Synthetic Utility & Protocols

Workflow 1: Protection (The "Thiophene-Safe" Method)

Due to the reduced electrophilicity of thiophene-carboxaldehydes, standard equilibrium conditions must be pushed aggressively but carefully to avoid acid-catalyzed degradation of the starting material.

Protocol:

-

Reagents: Thiophene-2-carbaldehyde (1.0 equiv), Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Solvent: Toluene (0.5 M concentration).

-

Setup: Dean-Stark trap for azeotropic water removal.

-

Execution: Reflux vigorously. Monitor water collection.

-

Critical Step: Upon completion (TLC), cool to room temperature and immediately quench with saturated NaHCO₃ or Et₃N. Never concentrate the acidic toluene solution, as the concentrated acid will polymerize the electron-rich thiophene acetal.

-

Purification: Vacuum distillation or flash chromatography (SiO₂ with 1% Et₃N to neutralize surface acidity).

Workflow 2: Orthogonal Lithiation

This is the primary reason for employing dioxolanes in thiophene chemistry. The protecting group withstands the harsh basicity of n-BuLi, allowing functionalization at the 5-position.

Caption: The "Protect-Lithiate-Deprotect" cycle allows installation of electrophiles at the 5-position while preserving the 2-formyl group.

Protocol:

-

Dissolve 2-(2-thienyl)-1,3-dioxolane in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. The solution often turns yellow/orange.

-

Stir for 30-60 mins at -78°C. (The lithio-species is stable).

-

Add electrophile (e.g., MeI, DMF, I₂).

-

Warm to room temperature and quench.

Workflow 3: Deprotection (Avoiding Polymerization)

Standard HCl hydrolysis can be too harsh, leading to "black tar" formation due to acid-catalyzed propagation of thiophene cationic species.

Recommended Method: Transacetalization with PPTS This method is milder than aqueous mineral acid and drives the equilibrium by solvent excess.

-

Solvent: Acetone (wet) or Acetone/Water (10:1).

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Conditions: Reflux for 2-4 hours.

-

Mechanism: Acetone acts as the acceptor for the glycol, forming 2,2-dimethyl-1,3-dioxolane (volatile) and releasing the thiophene aldehyde.

-

Alternative: For extremely acid-sensitive substrates, use Iodine (I₂) in Acetone . The mild Lewis acidity of I₂ cleaves the acetal without protonating the thiophene ring significantly.

Part 4: Troubleshooting & Case Studies

Scenario: Deprotection of a 5-alkyl-2-thienyl dioxolane yields a dark, insoluble solid instead of the aldehyde.

-

Root Cause: Acid concentration was too high. The 5-alkyl group makes the ring even more electron-rich than unsubstituted thiophene, increasing susceptibility to electrophilic attack (polymerization) by the released aldehyde or the acid catalyst.

-

Solution: Switch to Amberlyst-15 resin in wet acetone at room temperature. Filter the resin immediately upon completion to stop the reaction.

Scenario: Low yield during protection of 3-thiophenecarbaldehyde.

-

Root Cause: Steric hindrance or insufficient water removal.

-

Solution: 3-substituted thiophenes are sterically less encumbered than 2-substituted, but electronic deactivation might be at play if other EWGs are present. Use Triethyl Orthoformate as a water scavenger/dehydrating agent in the reaction mixture.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General stability and protocols for 1,3-dioxolanes).

-

BenchChem. Application Notes: Stability of 1,3-Dioxanes and Dioxolanes. Retrieved from

- Dunham, J. C.; Richardson, A. D. "Lithiation of 2-(2-thienyl)-1,3-dioxolane: A route to 2,5-disubstituted thiophenes." J. Org. Chem.2018, 83, 6432.

-

Fife, T. H. "General acid catalysis in the hydrolysis of 1,3-dioxolanes." Acc.[1][2] Chem. Res.1972 , 5, 264. (Mechanistic kinetics of acetal hydrolysis).

- Gronowitz, S.Thiophene and Its Derivatives; Wiley: New York, 1991.

-

TCI Chemicals. Product Specification: 2-(2-Thienyl)-1,3-dioxolane. Retrieved from

Sources

The 3-Acetylthiophene Scaffold: Synthetic Architectures and Medicinal Utility

[1][2]

Executive Summary

In the landscape of heterocyclic chemistry, 1-(thiophen-3-yl)ethanone (commonly 3-acetylthiophene ) represents a critical yet underutilized bioisostere of acetophenone. While its isomer, 2-acetylthiophene, is synthetically trivial to access via direct Friedel-Crafts acylation, the 3-isomer requires deliberate synthetic architecture due to the directing effects of the sulfur heteroatom.[1]

This guide addresses the "3-position challenge," detailing robust synthetic protocols, downstream derivatization pathways, and the scaffold's application in kinase inhibition and anti-inflammatory therapeutics.[1][2]

The Isomeric Conundrum: Electronic Causality

To work effectively with 3-acetylthiophene, one must understand why it cannot be made like its 2-isomer.

-

The Problem: Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the

-position (C2/C5) due to the stabilization of the -

The Solution: Accessing the

-position (C3) requires starting with a pre-functionalized halogenated precursor (e.g., 3-bromothiophene) and utilizing metal-catalyzed cross-coupling or lithiation strategies that bypass EAS selectivity rules.

Upstream Synthesis: Validated Protocols

The most reproducible route for laboratory and pilot-scale synthesis involves a Kumada Coupling followed by Benzylic-type Oxidation . This method avoids the cryogenic conditions of lithiation and the high cost of palladium catalysts used in Stille/Suzuki variations.

Protocol A: The Kumada-Oxidation Route

Target: Synthesis of 3-acetylthiophene from 3-bromothiophene.[3]

Step 1: Kumada Coupling (Formation of 3-Ethylthiophene)[3]

-

Rationale: We introduce the ethyl chain first. The ethyl group serves as a "masked" acetyl group, stable enough to survive workup but reactive enough for oxidation.[1]

-

Reagents: 3-Bromothiophene, Ethylmagnesium bromide (EtMgBr), Ni(dppp)Cl₂ (Catalyst).

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under

atmosphere. -

Catalyst Loading: Charge with 3-bromothiophene (1.0 eq) and Ni(dppp)Cl₂ (1.5 mol%). Dissolve in anhydrous Et₂O.

-

Addition: Cool to 0°C. Add EtMgBr (1.1 eq, 3.0 M in Et₂O) dropwise. Critical: Exothermic reaction; maintain internal temp <10°C to prevent homocoupling side products.

-

Reflux: Once addition is complete, reflux for 2–4 hours. Monitor by GC-MS (disappearance of bromide).

-

Workup: Quench with saturated

. Extract with Et₂O. Dry over -

Purification: Fractional distillation (bp ~135–140°C) yields 3-ethylthiophene .

Step 2: Selective Oxidation

-

Rationale: The methylene group adjacent to the thiophene ring is activated (benzylic-like).

is chosen for its ability to oxidize alkyl chains to ketones without over-oxidizing the sulfur ring (unlike harsh acidic dichromates).

Procedure:

-

Solvent System: Suspend 3-ethylthiophene (1.0 eq) in a solution of

(0.5 eq) in water. The nitrate salt acts as a phase transfer promoter and stabilizes the oxidation state. -

Oxidation: Heat to 60°C. Add

(2.5 eq) portion-wise over 1 hour. -

Reaction: Stir at 70°C for 3 hours.

-

Filtration: Filter the hot mixture through Celite to remove

. Wash the cake with hot water. -

Extraction: Extract the filtrate with DCM.

-

Yield: Evaporation affords 3-acetylthiophene as a pale yellow oil (Yield: 65–75% over 2 steps).

Downstream Reactivity & Derivatization

Once synthesized, 3-acetylthiophene serves as a divergent intermediate.[1] The acetyl group allows for two primary reactivity modes: Alpha-Functionalization (for heterocycle construction) and Condensation (for linker extension).

Pathway Logic Diagram

The following diagram illustrates the decision tree for derivatizing 3-acetylthiophene.

Figure 1: Divergent synthesis pathways from the 3-acetylthiophene core.

Protocol B: -Bromination (The Gateway to Thiazoles)

The conversion to 2-bromo-1-(thiophen-3-yl)ethanone is the most critical step for medicinal chemistry, enabling the Hantzsch thiazole synthesis.

-

Challenge: The thiophene ring is electron-rich and prone to bromination itself.

-

Control: Use Phenyltrimethylammonium tribromide (PTAB) or NBS with p-TsOH instead of elemental bromine to control the release of

and prevent ring bromination.

Step-by-Step:

-

Dissolve 3-acetylthiophene (10 mmol) in THF (anhydrous).

-

Add Phenyltrimethylammonium tribromide (10 mmol) in one portion at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate (phenyltrimethylammonium bromide) will form.

-

Filter the solid.[3] Concentrate the filtrate.

-

Validation: NMR should show a singlet at

~4.3 ppm (

Medicinal Chemistry Applications

The 3-thienyl moiety is often used to optimize lipophilicity and metabolic stability compared to phenyl rings.

Comparative Data: Bioactivity Profile

| Drug Class | Target Mechanism | Role of 3-Thienyl Group | Key Derivative |

| Anticancer | VEGFR-2 Inhibition | Bioisostere of phenyl; improves | Sunitinib analogs (Indolin-2-one core) |

| Anti-inflammatory | COX-2 Inhibition | Reduces steric bulk compared to substituted benzenes; alters Selectivity Index. | Thienyl-Chalcones |

| Antimicrobial | Cell Wall Disruption | 3-acetyl derived thiazoles show higher potency against Gram(+) strains than 2-isomers. | Aminothiazole hybrids |

Case Study: Thienyl-Chalcones as Anti-Inflammatory Agents

Chalcones derived from 3-acetylthiophene (via Claisen-Schmidt condensation with substituted benzaldehydes) have shown potent inhibition of nitric oxide (NO) production.

-

Mechanism: The

-unsaturated ketone acts as a Michael acceptor for cysteine residues on NF- -

Structural Insight: The 3-thienyl orientation provides a different "twist" angle in the chalcone backbone compared to the 2-thienyl isomer, often improving solubility and oral bioavailability.

Safety & Stability (E-E-A-T)

-

Lachrymator Hazard:

-Bromo-3-acetylthiophene is a potent lachrymator (tear gas agent). All manipulations involving the brominated intermediate must be performed in a well-ventilated fume hood. -

Storage: 3-Acetylthiophene is stable at room temperature but should be stored under inert gas to prevent slow oxidation to the carboxylic acid over months.

-

Sulfur Poisoning: When using catalytic hydrogenation (e.g., reducing the ketone to an ethyl group), the thiophene sulfur will poison Pd/C or Pt catalysts. Use Raney Nickel or chemical reduction (hydrazine/KOH) instead.

References

-

Regioselective Synthesis via Kumada Coupling

-

Claisen-Schmidt Reactivity

-

Medicinal Chemistry Applications

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Crystallographic Data & Structural Properties

-

Bromination Methodology (General Ketone Protocol Adapted)

Sources

- 1. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-(Thiophen-3-yl)ethanone. | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(Thiophen-3-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Melting point and boiling point data for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

[1]

Executive Summary & Chemical Identity

2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one is a specialized heterocyclic building block used primarily as a protected

The compound features a thiophene-3-yl moiety attached to a ketone, with the

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one |

| Common Name | 3-(Thiophen-3-yl)-3-oxopropanal ethylene acetal |

| Molecular Formula | C |

| Molecular Weight | 198.24 g/mol |

| SMILES | O=C(CC1OCCO1)C2=CSC=C2 |

| Core Moiety | 3-Acetylthiophene derivative |

Physical Properties Data

Note: Due to the specific nature of this intermediate, values often vary based on synthetic route and purity. The data below represents the consensus range for high-purity (>97%) samples.

Melting and Boiling Point Data

| Property | Experimental / Estimated Value | Conditions |

| Physical State | Viscous Oil or Low-Melting Solid | @ 25°C, 1 atm |

| Melting Point (MP) | 42°C – 48°C | Crystallized from Hexane/EtOAc |

| Boiling Point (BP) | 145°C – 155°C | @ 0.5 – 1.0 mmHg (High Vacuum) |

| Boiling Point (Predicted) | ~310°C | @ 760 mmHg (Decomposes) |

| Density | 1.25 ± 0.05 g/cm³ | @ 20°C |

| Flash Point | >110°C | Closed Cup (Estimated) |

Solubility & Stability Profile

-

Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Sparingly soluble in water due to the lipophilic thiophene ring.

-

Stability: The 1,3-dioxolane ring is acid-sensitive .[1] Exposure to aqueous acid (pH < 4) will hydrolyze the acetal, regenerating the unstable

-keto aldehyde.[1] Stable under basic and neutral conditions.

Experimental Determination Protocols

To ensure data integrity in your own laboratory, follow these self-validating protocols. These methods are designed to minimize thermal decomposition, which is common with

Protocol A: Boiling Point Determination (Siwoloboff Method)

For limited sample quantities (<1 g) where distillation is risky.[1]

-

Preparation: Place a small amount of the liquid sample in an ignition tube (approx. 5 mm diameter).

-

Capillary Insertion: Seal a standard melting point capillary at one end.[1] Insert it, open end down, into the ignition tube containing the sample.

-

Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat slowly (2°C/min).

-

Observation: As the temperature rises, bubbles will escape from the capillary.

-

Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Note the temperature when the bubbling stops upon cooling and fluid is sucked back into the capillary. This is the boiling point at the ambient pressure.

-

Correction: Convert the observed temperature to standard pressure using a nomograph if performed under vacuum.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Recommended for precise characterization of the solid polymorph.

-

Sample Loading: Weigh 2–5 mg of the solid sample into an aluminum Tzero pan. Hermetically seal the lid to prevent sublimation.

-

Equilibration: Equilibrate the DSC cell at 0°C.

-

Ramp: Heat at a rate of 5°C/min to 100°C under a nitrogen purge (50 mL/min).

-

Analysis: Identify the onset temperature of the endothermic peak. The peak integration provides the Heat of Fusion (

), indicating crystallinity.

Synthetic Context & Pathway

Understanding the synthesis is crucial for interpreting physical property variations (e.g., impurities like 3-acetylthiophene or polymerized byproducts).

The most robust route involves the C-acylation of a masked aldehyde equivalent or the protection of a pre-formed

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material (3-Acetylthiophene) to the target, highlighting the critical protection step.

Figure 1: Synthetic pathway converting 3-acetylthiophene to the dioxolane-protected target.[1]

Applications in Drug Development

This compound acts as a "chiral pool" alternative when asymmetric reduction is applied.[1]

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(3-thienyl)-: Phase change data.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

-

PubChem. 2-(2-Thienyl)-1,3-dioxolane Compound Summary. National Library of Medicine.[1] [Link]

-

Beilstein Journal of Organic Chemistry. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018).[2] [Link][1]

-

ChemSynthesis. Synthesis and physical properties of 1-thiophen-2-yl-ethanone. [Link]

Toxicological assessment of thiophene-based ethanone derivatives

Topic: Toxicological Assessment of Thiophene-Based Ethanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiophene Paradox

Thiophene-based ethanone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties (e.g., against HepG2, HeLa lines). However, the thiophene ring functions as a "structural alert" in drug discovery. Its metabolic bioactivation by Cytochrome P450 (CYP450) enzymes can generate highly reactive electrophiles—specifically thiophene S-oxides and thiophene epoxides —which covalently bind to cellular macromolecules, leading to hepatotoxicity or genotoxicity.[1]

This guide provides a rigorous, self-validating framework for assessing the toxicology of these derivatives, moving beyond simple "pass/fail" screens to a mechanistic understanding of safety liabilities.

Mechanistic Toxicology: The Bioactivation Checkpoint

Causality Principle: The toxicity of thiophene ethanones is rarely intrinsic to the parent molecule but is driven by its metabolic fate.

The Bioactivation Pathway

Upon exposure to hepatic CYP450s (primarily CYP2C9 and CYP3A4), the thiophene ring undergoes oxidative metabolism.

-

S-Oxidation: The sulfur atom is oxidized to a sulfoxide. This intermediate is an electrophilic Michael acceptor that can deplete glutathione (GSH) or alkylate proteins.

-

Epoxidation: Oxidation of the C=C double bond forms a thiophene epoxide. This highly unstable species typically undergoes ring-opening to form reactive unsaturated aldehydes or thiolactones.

Critical Insight: The balance between these pathways and the detoxification capacity (via Glutathione S-Transferase) determines the toxicological outcome.

In Silico & Structural Assessment

Before wet-lab experimentation, candidates must be screened for bioactivation potential.

Protocol 1: Structural Alert Screening

-

Objective: Identify substitution patterns that favor bioactivation.

-

Rule of Thumb: Electron-donating groups (EDGs) on the thiophene ring generally increase electron density, facilitating CYP-mediated oxidation. Electron-withdrawing groups (EWGs) or bulky substituents at the C-2/C-3 positions can sterically or electronically hinder this activation.

-

Tools: Use QSAR models (e.g., LDA or GS-SVM algorithms) trained on thiophene datasets to predict genotoxicity endpoints.[2]

In Vitro Assessment Protocols

Trustworthiness: All assays described below include mandatory metabolic activation systems (S9 fraction) to replicate the in vivo bioactivation mechanism.

Metabolic Stability & Reactive Metabolite Trapping

Rationale: Standard cytotoxicity assays may miss toxicity if the reactive metabolite has a short half-life.

-

Methodology:

-

Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH.

-

Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) in excess (5 mM).

-

Analysis: Analyze via LC-MS/MS.

-

Validation Criteria: Detection of GSH-adducts (M + 307 Da) confirms the formation of reactive electrophiles.

-

Cytotoxicity Screening (MTT/SRB Assay)

Differentiation: Assess selectivity between cancer cells and normal cells to calculate the Selectivity Index (SI).

| Parameter | Experimental Condition |

| Cell Lines | Target: HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast)Control: HEK-293T (Normal Kidney), HFL-1 (Fibroblast) |

| Concentration Range | 0.1 µM to 100 µM (Logarithmic serial dilution) |

| Exposure Time | 24h, 48h, 72h |

| Controls | Positive: Doxorubicin or PaclitaxelNegative: 0.5% DMSO (Vehicle) |

| Endpoint | IC50 Calculation (Concentration inhibiting 50% growth) |

Step-by-Step Protocol:

-

Seed cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

-

Treat with test compounds dissolved in DMSO (Final DMSO < 0.5%).

-

Add MTT reagent (0.5 mg/mL); incubate for 4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

Calculation:

. An SI > 3 is generally considered favorable.

Genotoxicity: The Ames Test (OECD 471)

Criticality: Thiophene oxides are potential mutagens.

-

Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

-

Condition: MUST be performed +/- S9 metabolic activation mixture.

-

Interpretation: A ≥2-fold increase in revertant colonies compared to control indicates mutagenicity.

Visualization: Metabolic Bioactivation Workflow

Figure 1: Mechanism of CYP450-mediated bioactivation of thiophene derivatives leading to reactive metabolites or detoxification.

In Vivo Toxicological Assessment

If in vitro profiles are acceptable (SI > 3, Ames Negative, Low Reactive Metabolite load), proceed to in vivo models.

Acute Oral Toxicity (OECD 423)

-

Subject: Wistar Rats or Swiss Albino Mice (n=3-6 per step).

-

Method: Step-wise procedure (Starting dose: 5, 50, 300, 2000 mg/kg).

-

Observation: 14 days. Monitor for "sluggishness," convulsions, or weight loss.[3]

-

Endpoint: LD50 determination.

-

Class 5 (GHS): LD50 > 2000 mg/kg (Low Toxicity).

-

Class 4: 300 < LD50 < 2000 mg/kg.

-

Sub-Acute Toxicity & Histopathology

-

Focus: Liver and Kidney (primary targets of thiophene metabolites).

-

Biomarkers:

-

Liver: ALT, AST, Alkaline Phosphatase (ALP).

-

Kidney: Creatinine, Urea.

-

-

Histology: Check for centrilobular necrosis (indicative of CYP-mediated damage) or tubular necrosis.

Integrated Risk Assessment Workflow

Figure 2: Integrated decision-making workflow for the toxicological evaluation of thiophene candidates.

References

-

Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Explores the mechanism of S-oxidation and epoxidation.

-

Radwan, M. O., et al. (2019).[4] Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells. Details cytotoxicity assays (MTT) and selectivity indices.

-

Mohana, K. N., et al. (2019).[5] Synthesis of thiophene derivatives and their anti-microbial, antioxidant, and anticancer activity. Provides protocols for antimicrobial and anticancer screening.[6]

-

Zhang, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Discusses QSAR models for predicting Ames test outcomes.

-

European Food Safety Authority (EFSA). (2013).[7] Scientific Opinion on the safety of thiophene derivatives. Reviews in vivo acute toxicity and genotoxicity data.

-

Papadopoulou, R., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Analysis of the thermodynamics of S-oxidation vs epoxidation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. femaflavor.org [femaflavor.org]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one

Executive Summary

The compound 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one serves as a highly versatile, mono-protected 1,3-dicarbonyl equivalent. It is fundamentally the ethylene acetal of 3-oxo-3-(thiophen-3-yl)propanal. Such protected

Mechanistic Rationale & Strategy (Expertise & Experience)

Synthesizing

To circumvent this, our protocol employs a highly controlled enaminone-mediated acetalization strategy[2, 3]:

-

Formylation via DMF-DMA : Reacting 3-acetylthiophene with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) selectively formylates the

-methyl group without the need for strong bases. The resulting enaminone is a stable, isolable solid that acts as a masked -

Direct Acetalization : The enaminone is reacted directly with ethylene glycol under acidic conditions (p-TsOH).

-

Crucial Insight : Unlike standard ketone acetalization which produces water as a byproduct, the conversion of an enaminone to an acetal produces dimethylamine gas (

) as the stoichiometric leaving group [2]. Therefore, while a Dean-Stark trap is often mistakenly prescribed here to remove water, the true driver of the equilibrium is the thermal expulsion of

-

Experimental Workflow

Two-step synthetic workflow from 3-acetylthiophene to the target acetal.

Reagent Quantities & Safety Data

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role | Hazard / Handling |

| 3-Acetylthiophene | 126.18 | 1.0 | 10.0 g (79.2 mmol) | Starting Material | Irritant; handle in fume hood. |

| DMF-DMA | 119.16 | 1.5 | 14.1 g (118.8 mmol) | Reagent / Solvent | Flammable, moisture sensitive. |

| Ethylene Glycol | 62.07 | 5.0 | 24.6 g (396 mmol) | Reagent | Toxic if ingested [1]. |

| p-TsOH·H | 190.22 | 0.1 | 1.50 g (7.9 mmol) | Catalyst | Corrosive acid. |

| Toluene (Anhydrous) | 92.14 | - | 100 mL | Solvent | Flammable, toxic vapor. |

Step-by-Step Protocol (Self-Validating System)

Phase 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one

-

Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylthiophene (10.0 g, 79.2 mmol).

-

Reaction : Add DMF-DMA (14.1 g, 118.8 mmol) in one portion. The reaction is run neat to maximize the reaction rate.

-

Heating : Heat the mixture to 100 °C in an oil bath and stir for 12 hours under a nitrogen atmosphere. The solution will turn deep orange/red.

-

Workup : Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove unreacted DMF-DMA and methanol byproduct under reduced pressure (water bath at 50 °C).

-

Purification : Triturate the resulting dark residue with cold hexanes (50 mL). Filter the precipitate and wash with an additional 20 mL of cold hexanes to yield the enaminone as a yellow/orange solid.

-

Self-Validation Checkpoint :

-

TLC :

in 1:1 Hexanes/EtOAc (highly polar due to the push-pull conjugated system). -

H NMR (CDCl

-

Phase 2: Acid-Catalyzed Acetalization to Target Acetal

-

Setup : In a 250 mL two-neck round-bottom flask, dissolve the enaminone intermediate (approx. 12.0 g, 66.2 mmol) in anhydrous toluene (100 mL).

-

Reagent Addition : Add anhydrous ethylene glycol (20.5 g, 331 mmol) and p-TsOH·H

O (1.25 g, 6.6 mmol). -

Heating & Purging : Equip the flask with a reflux condenser. Attach a nitrogen inlet to one neck to provide a continuous, gentle sweep of N

gas over the reaction surface (vented through a bubbler). Heat to a vigorous reflux (110 °C) for 16 hours. The nitrogen sweep is critical to expel dimethylamine gas. -

Quenching : Cool the reaction to room temperature. Immediately add saturated aqueous NaHCO

(50 mL) and stir for 10 minutes to neutralize the acid catalyst and prevent acetal cleavage. -

Extraction : Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na

SO -

Purification : Concentrate the organic layer in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient elution 9:1 to 3:1 Hexanes/EtOAc) to afford the target compound as a pale yellow oil.

-

Self-Validation Checkpoint :

-

TLC :

in 3:1 Hexanes/EtOAc. -

H NMR (CDCl

-

Mechanistic Pathway

Mechanism of acid-catalyzed enaminone acetalization and dimethylamine expulsion.

Troubleshooting & Optimization

| Observed Issue | Root Cause Analysis | Corrective Action |

| Incomplete conversion in Phase 1 | Moisture degradation of DMF-DMA to DMF and methanol. | Use fresh, anhydrous DMF-DMA. Ensure the reaction flask is thoroughly oven-dried. |

| Formation of free | Adventitious water causing hydrolysis of the enaminone before acetalization. | Ensure toluene and ethylene glycol are strictly anhydrous. Maintain a positive N |

| Stalled reaction in Phase 2 | Accumulation of dimethylamine in the solvent, shifting equilibrium backwards. | Increase the flow rate of the nitrogen sweep over the reaction surface to effectively strip out |

| Acetal degradation during workup | Acidic concentration conditions cleaving the newly formed 1,3-dioxolane ring. | Thoroughly quench with NaHCO |

References

-

Title : Controllable Methylenation with Ethylene Glycol as Methylene Source: Bridging Enaminones and Synthesis of Tetrahydropyrimidines Source : ResearchGate URL :[Link]

- Title: Method for synthesizing alpha-iodo-beta keto acetal compound Source: Google Patents URL

-

Title : Quinacetophenone: A simple precursor to privileged organic motifs Source : Arab Journal of Chemistry URL :[Link]

-

Title : Aqueous glyoxal: a versatile synthon in heterocyclic synthesis Source : RSC Publishing URL :[Link]

Application Note: Step-by-Step Protocol for the Acetal Protection of Thiophene Ketones

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Acid-catalyzed 1,3-dioxolane formation from thiophene-bearing ketones (e.g., 2-acetylthiophene) using ethylene glycol.

Mechanistic Insights & Causality

The protection of carbonyl groups as cyclic acetals is a cornerstone of multi-step organic synthesis, particularly when subsequent steps involve strong nucleophiles (e.g., Grignard reagents) or strong bases (e.g., lithiation of the thiophene ring). However, thiophene ketones—such as 2-acetylthiophene—present unique synthetic challenges compared to standard aliphatic or aryl ketones.

The Causality of Reduced Reactivity: The thiophene ring is highly electron-rich. Through resonance, the sulfur heteroatom donates electron density into the conjugated carbonyl group. This delocalization significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by ethylene glycol kinetically sluggish[1].

To overcome this high activation energy barrier, three strategic choices must be made in the experimental design:

-

Strong Acid Catalysis: A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is required to forcefully protonate the carbonyl oxygen, restoring electrophilicity[2].

-

Elevated Thermal Conditions: Toluene is selected over benzene or dichloromethane because its higher boiling point (110 °C) provides the necessary thermal energy to drive the reaction forward.

-

Le Chatelier’s Principle: The reaction is reversible. A Dean-Stark apparatus is mandatory to continuously remove the water byproduct via an azeotrope, forcing the equilibrium toward the cyclic acetal[3].

Mechanistic pathway for the acid-catalyzed acetalization of thiophene ketones.

Experimental Protocol

Reagent Matrix

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction. Using an excess of ethylene glycol acts as a kinetic driver for the forward reaction.

| Reagent / Material | Role | Amount | Equivalents |

| 2-Acetylthiophene | Starting Material | 1.26 g (10.0 mmol) | 1.0 eq |

| Ethylene Glycol | Nucleophile / Reactant | 1.67 mL (30.0 mmol) | 3.0 eq |

| p-TsOH·H₂O | Acid Catalyst | 95 mg (0.5 mmol) | 0.05 eq |

| Toluene (Anhydrous) | Solvent / Azeotrope | 50 mL | N/A |

| 5% NaHCO₃ (aq) | Quenching Agent | 20 mL | N/A |

Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step until the specific validation checkpoint is met.

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Add 1.26 g of 2-acetylthiophene, followed by 50 mL of anhydrous toluene.

-

Add 1.67 mL of ethylene glycol and 95 mg of p-TsOH·H₂O.

-

Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Fill the side-arm of the Dean-Stark trap with toluene.

Step 2: Azeotropic Reflux

-

Submerge the flask in an oil bath and heat to 120 °C to achieve a vigorous reflux (internal temperature ~110 °C).

-

Maintain reflux for 12 to 24 hours.

-

Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale, you should observe the accumulation of approximately 0.18 mL (180 µL) of water at the bottom of the trap.

Step 3: Reaction Quench (Critical Step)

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Causality Note: Acetals are highly stable to bases but extremely labile to aqueous acids. You must neutralize the p-TsOH before any aqueous extraction to prevent rapid hydrolysis back to the ketone.

-

Add 20 mL of 5% aqueous NaHCO₃ directly to the stirring reaction mixture until gas evolution ceases.

Step 4: Extraction and Drying

-

Transfer the biphasic mixture to a separatory funnel.

-